1,3-Bis(methylthio)-2-methoxypropane

Description

BenchChem offers high-quality 1,3-Bis(methylthio)-2-methoxypropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Bis(methylthio)-2-methoxypropane including the price, delivery time, and more detailed information at info@benchchem.com.

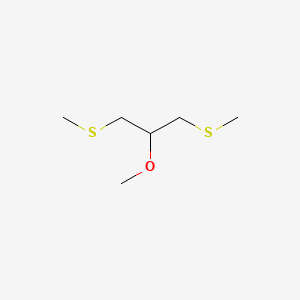

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-1,3-bis(methylsulfanyl)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14OS2/c1-7-6(4-8-2)5-9-3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOISORXUYSHXRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CSC)CSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60185685 | |

| Record name | 2-Methoxy-1,3-bis(methylthio)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31805-84-2 | |

| Record name | 2-Methoxy-1,3-bis(methylthio)propane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31805-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-1,3-bis(methylthio)propane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031805842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxy-1,3-bis(methylthio)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-1,3-bis(methylthio)propane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.181 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Versatile Synthon: A Technical Guide to 1,3-Bis(methylthio)-2-methoxypropane (CAS: 31805-84-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 1,3-bis(methylthio)-2-methoxypropane, a pivotal reagent in modern organic synthesis. Delving beyond a simple cataloging of properties, this document illuminates the causality behind its synthetic utility, focusing on its role as a stable and effective precursor to the 1,3-bis(methylthio)allyllithium carbanion. This nucleophilic species serves as a versatile three-carbon building block, primarily as a β-formylvinyl anion equivalent, enabling the strategic introduction of α,β-unsaturated aldehyde functionalities in the synthesis of complex organic molecules. We will examine its synthesis, mechanistic underpinnings, detailed experimental protocols, and applications in the synthesis of natural products, alongside a critical evaluation of its advantages and limitations compared to other synthetic equivalents.

Introduction: The Power of Umpolung and the β-Formylvinyl Anion Concept

In the landscape of organic synthesis, the strategic reversal of polarity, or "Umpolung," is a powerful concept that unlocks novel bond-forming strategies.[1] The Corey-Seebach reaction, utilizing 1,3-dithianes, stands as a cornerstone of this principle, providing a robust method for generating acyl anion equivalents.[1][2] 1,3-Bis(methylthio)-2-methoxypropane builds upon this legacy, offering a nuanced and highly effective tool for a related transformation: the introduction of a β-formylvinyl group. Its primary application lies in its conversion to a potent nucleophilic species, a stabilized allylic carbanion, which can then be employed in a wide array of carbon-carbon bond-forming reactions.[2][3]

This guide will provide the reader with a comprehensive understanding of this reagent, from its fundamental chemical properties to its practical application in complex synthetic challenges, thereby empowering researchers to confidently incorporate it into their synthetic designs.

Physicochemical and Spectroscopic Profile

1,3-Bis(methylthio)-2-methoxypropane is a light yellow to orange clear liquid under standard conditions. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 1,3-Bis(methylthio)-2-methoxypropane

| Property | Value | Source |

| CAS Number | 31805-84-2 | [4][5] |

| Molecular Formula | C₆H₁₄OS₂ | [4][5] |

| Molecular Weight | 166.31 g/mol | [4][5] |

| Boiling Point | 97-98 °C at 9 mmHg | [5] |

| Density | 1.08 g/cm³ | [5] |

| Refractive Index | 1.5080-1.5100 | [5] |

Spectroscopic Characterization

Accurate characterization of 1,3-bis(methylthio)-2-methoxypropane is crucial for its effective use. The following is an analysis of its key spectroscopic data.

¹H NMR (399.65 MHz, CDCl₃):

-

δ 3.51 (m, 1H): This multiplet corresponds to the methine proton (CH) at the C2 position, which is coupled to the adjacent methylene protons.

-

δ 3.43 (s, 3H): This singlet is assigned to the protons of the methoxy (OCH₃) group.

-

δ 2.75 (m, 4H): This multiplet represents the four protons of the two methylene groups (CH₂) at the C1 and C3 positions.

-

δ 2.16 (s, 6H): This sharp singlet corresponds to the six protons of the two equivalent methylthio (SCH₃) groups.

¹³C NMR (CDCl₃):

-

δ 80.2: CH (C2)

-

δ 57.5: OCH₃

-

δ 37.9: CH₂ (C1 and C3)

-

δ 15.8: SCH₃

Mass Spectrometry (MS): The mass spectrum shows a molecular ion peak (M⁺) at m/z 166, confirming the molecular weight of the compound. Key fragmentation patterns include peaks at m/z 105 and 134.

Synthesis of 1,3-Bis(methylthio)-2-methoxypropane

The most common and well-documented synthesis of 1,3-bis(methylthio)-2-methoxypropane proceeds in two steps from the readily available starting material, epichlorohydrin.

Synthesis Pathway

Caption: Synthesis of 1,3-Bis(methylthio)-2-methoxypropane.

Detailed Experimental Protocol

The following protocols are adapted from a verified procedure in Organic Syntheses.

Part A: Synthesis of 1,3-Bis(methylthio)-2-propanol

-

Reaction Setup: A solution of sodium hydroxide (44 g, 1.1 mol) in methanol (300 mL) is prepared in a 1-L, four-necked flask equipped with a dry ice condenser, mechanical stirrer, thermometer, and gas inlet tube. The flask is cooled in an ice bath.

-

Addition of Methanethiol: Methanethiol (50 g, 1.0 mol) is distilled into the cooled solution at a rate that maintains the temperature below 20°C.

-

Addition of Epichlorohydrin: The gas inlet is replaced with a dropping funnel, and epichlorohydrin (44.4 g, 0.480 mol) is added dropwise, keeping the temperature below 50°C.

-

Reaction and Workup: The mixture is stirred at 25°C for 1 hour, then diluted with 500 mL of water and extracted with two 200-mL portions of dichloromethane.

-

Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is distilled to yield 1,3-bis(methylthio)-2-propanol.

Part B: Synthesis of 1,3-Bis(methylthio)-2-methoxypropane

-

Reaction Setup: A 500-mL, three-necked flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, a rubber septum, and a dropping funnel. The flask is charged with a 57% dispersion of sodium hydride (5.2 g, 0.12 mol) in mineral oil, which is then washed with three 25-mL portions of dry pentane. Dry tetrahydrofuran (THF, 150 mL) is added.

-

Addition of Alcohol: A solution of 1,3-bis(methylthio)-2-propanol (15.4 g, 0.100 mol) in 50 mL of dry THF is added dropwise over 30 minutes to the stirred suspension of sodium hydride. The mixture is then stirred at room temperature for 1 hour.

-

Methylation: Methyl iodide (21.3 g, 0.150 mol) is added dropwise over 30 minutes, and the reaction mixture is stirred at room temperature for 2 hours.

-

Quenching and Workup: The reaction is cautiously quenched by the dropwise addition of 10 mL of methanol, followed by 100 mL of water. The layers are separated, and the aqueous layer is extracted with two 50-mL portions of ether.

-

Purification: The combined organic layers are washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, and concentrated. The residue is distilled under reduced pressure to afford 1,3-bis(methylthio)-2-methoxypropane.

The Core Reactivity: Generation and Application of 1,3-Bis(methylthio)allyllithium

The primary synthetic utility of 1,3-bis(methylthio)-2-methoxypropane arises from its conversion into a potent nucleophile, 1,3-bis(methylthio)allyllithium. This transformation involves a base-induced elimination of methoxide followed by deprotonation.

Mechanism of Anion Formation

Caption: Generation of the key nucleophilic species.

This resonance-stabilized allylic anion is the key reactive intermediate and serves as a synthon for the β-formylvinyl anion.

Reactions with Electrophiles

1,3-Bis(methylthio)allyllithium reacts with a wide range of electrophiles, including alkyl halides, aldehydes, ketones, and epoxides. The subsequent hydrolysis of the dithioacetal adduct unmasks the aldehyde functionality, providing access to α,β-unsaturated aldehydes and their derivatives.

Table 2: Representative Reactions of 1,3-Bis(methylthio)allyllithium with Electrophiles

| Electrophile | Intermediate Product | Final Product (after hydrolysis) | Overall Yield (%) |

| 1-Bromopentane | 1,3-Bis(methylthio)-1-octene | trans-2-Octenal | 70-75 |

| Propionaldehyde | 4-Hydroxy-1,3-bis(methylthio)-1-hexene | trans-4-Hydroxy-2-hexenal | 58-62 |

| Cyclohexanone | 1-(1-Hydroxycyclohexyl)-1,3-bis(methylthio)propene | 1-Formyl-2-cyclohexen-1-ol | ~65 |

Application in Natural Product Synthesis: Prostaglandins

The strategic installation of a functionalized three-carbon chain is a common challenge in the synthesis of complex natural products. The methodology based on 1,3-bis(methylthio)-2-methoxypropane has been instrumental in the total synthesis of prostaglandins, a class of lipid compounds with diverse physiological effects. In these syntheses, the 1,3-bis(methylthio)allyllithium anion is used to introduce the lower side chain of the prostaglandin skeleton onto a cyclopentenone core. This approach allows for the controlled construction of the characteristic α,β-unsaturated aldehyde moiety, which is a key intermediate for further transformations.

Advantages, Limitations, and Alternatives

Advantages

-

Stability: 1,3-Bis(methylthio)-2-methoxypropane is a stable, distillable liquid, making it easier to handle and purify compared to gaseous or highly reactive reagents.

-

High Yields: The generation of the allylic anion and its subsequent reactions with electrophiles generally proceed in high yields.

-

Versatility: The reagent is compatible with a wide range of electrophiles, enabling the synthesis of a diverse array of α,β-unsaturated aldehydes.

-

Reliability: The procedures for its synthesis and use are well-established and have been verified in Organic Syntheses, attesting to their robustness.

Limitations

-

Strong Base Required: The formation of the allylic anion requires the use of strong, non-nucleophilic bases such as lithium diisopropylamide (LDA), which necessitates anhydrous and inert reaction conditions.

-

Malodorous Byproducts: The use of sulfur-containing reagents can lead to the formation of malodorous byproducts, requiring appropriate handling and waste disposal procedures. However, there are developments in odorless 1,3-propanedithiol equivalents to mitigate this issue.[6]

-

Deprotection Conditions: The final hydrolysis of the dithioacetal to the aldehyde can sometimes require harsh conditions, which may not be compatible with sensitive functional groups in complex molecules.[7]

Alternative Reagents

While 1,3-bis(methylthio)-2-methoxypropane is a highly effective reagent, other synthetic equivalents for the β-formylvinyl anion exist. These include other dithiane-based reagents, as well as non-sulfur-based approaches. Acylsilanes, for instance, have been explored as aldehyde equivalents in various synthetic transformations.[8] The choice of reagent will ultimately depend on the specific substrate, desired reactivity, and compatibility with other functional groups in the molecule.

Safety and Handling

1,3-Bis(methylthio)-2-methoxypropane is a chemical that should be handled with care in a well-ventilated fume hood. It is incompatible with strong oxidizing agents. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.

Conclusion

1,3-Bis(methylthio)-2-methoxypropane has established itself as a valuable and reliable reagent in the synthetic organic chemist's toolbox. Its ability to serve as a stable precursor to a versatile three-carbon nucleophile provides an elegant and efficient solution for the synthesis of α,β-unsaturated aldehydes, which are important intermediates in the synthesis of a wide range of complex molecules, including natural products of medicinal importance. By understanding the principles behind its reactivity and the practical details of its application, researchers can leverage this powerful synthon to advance their own synthetic endeavors in drug discovery and development.

References

-

PubChem. 1,3-Bis(methylthio)-2-methoxypropane. National Center for Biotechnology Information. [Link]

-

ACS Publications. 1,3-Dithianes as Acyl Anion Equivalents in Pd-Catalyzed Asymmetric Allylic Substitution. Organic Letters. [Link]

-

ACS Publications. Development of a new acyl anion equivalent for the preparation of masked activated esters, and their use to prepare a dipeptide. The Journal of Organic Chemistry. [Link]

-

ResearchGate. 1,3,4-Thiadiazoles and 1,3-thiazoles from one-pot reaction of bisthioureas with 2-(bis(methylthio)methylene)malononitrile and ethyl 2-cyano-3,3-bis(methylthio)acrylate. [Link]

-

MDPI. The Corey-Seebach Reagent in the 21st Century: A Review. [Link]

-

Organic Chemistry Portal. Corey-Seebach Reaction. [Link]

-

MDPI. The Corey-Seebach Reagent in the 21st Century: A Review. [Link]

-

ResearchGate. Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. [Link]

-

Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of 2-methoxypropane. [Link]

-

ResearchGate. The Corey-Seebach Reagent in the 21st Century: A Review. [Link]

-

MDPI. Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. [Link]

-

ACS Publications. The First Nonthiolic, Odorless 1,3-Propanedithiol Equivalent and Its Application in Thioacetalization. The Journal of Organic Chemistry. [Link]

-

Chemistry LibreTexts. 23.4: Alkanoyl (Acyl) Anion Equivalents: Preparation of a-Hydroxyketones. [Link]

-

Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. [Link]

-

Organic Syntheses. Discussion Addendum for: The Direct Acyl-Alkylation of Arynes. Preparation of Methyl 2-(2-acetylphenyl)acetate. [Link]

-

Encyclopedia.pub. Corey-Seebach Reagent in the 21st Century. [Link]

-

ResearchGate. Bioinspired Total Synthesis of Polycyclic Natural Products. [Link]

-

SciELO. Acylsilanes and their applications in organic chemistry. [Link]

-

YouTube. Preparations of aldehydes and Ketones from 1,3-dithiane. [Link]

Sources

- 1. Corey-Seebach Reaction [organic-chemistry.org]

- 2. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. 1,3-Bis(methylthio)-2-methoxypropane | C6H14OS2 | CID 520544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,3-BIS(METHYLTHIO)-2-METHOXYPROPANE | 31805-84-2 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 8. scielo.br [scielo.br]

The Formyl Anion's Masked Ally: A Technical Guide to the Mechanism and Application of 1,3-Bis(methylthio)-2-methoxypropane in Organic Synthesis

Introduction: Reimagining Carbonyl Reactivity

In the landscape of organic synthesis, the carbonyl group typically presents itself as an electrophilic center, a reliable target for nucleophilic attack. This inherent reactivity, while foundational, also defines a set of constraints. The concept of "umpolung," or polarity inversion, offers a powerful strategic alternative, enabling chemists to reverse this innate electrophilicity and utilize carbonyl carbons as nucleophilic synthons.[1][2] This guide delves into the mechanism and application of 1,3-bis(methylthio)-2-methoxypropane, a key reagent in the umpolung strategy, which serves as a stable and versatile precursor to a masked β-formylvinyl anion. Through a detailed exploration of its synthesis, activation, and subsequent reactions, we will illuminate the causal factors behind its efficacy and provide actionable protocols for its use in the construction of complex molecular architectures, particularly α,β-unsaturated aldehydes.

I. The Reagent: Synthesis and Characterization of 1,3-Bis(methylthio)-2-methoxypropane

The journey to harnessing the nucleophilic potential of this reagent begins with its multi-step synthesis. Each stage is governed by well-established reaction mechanisms, the understanding of which is crucial for optimizing yield and purity.

A. Step 1: Synthesis of 1,3-Bis(methylthio)-2-propanol from Epichlorohydrin

The synthesis commences with the ring-opening of the epoxide in epichlorohydrin by a potent sulfur nucleophile, the thiomethoxide anion.[3] This anion is generated in situ by the deprotonation of methanethiol with a base, such as sodium hydroxide in methanol.[3]

The reaction proceeds via a nucleophilic attack of the thiomethoxide on one of the terminal, less sterically hindered carbons of the epichlorohydrin epoxide ring. This is followed by a second nucleophilic substitution where another equivalent of thiomethoxide displaces the chloride ion, yielding the desired 1,3-bis(methylthio)-2-propanol.[3]

Caption: Synthesis of the propanol intermediate.

B. Step 2: Methylation via Williamson Ether Synthesis

The hydroxyl group of 1,3-bis(methylthio)-2-propanol is then methylated to afford the target reagent, 1,3-bis(methylthio)-2-methoxypropane. This transformation is a classic Williamson ether synthesis, proceeding through an Sₙ2 mechanism.[4][5][6] A strong base, typically sodium hydride, is used to deprotonate the alcohol, forming a nucleophilic alkoxide.[3] This alkoxide then attacks a methylating agent, such as methyl iodide, to form the ether linkage.[3] The choice of a primary methylating agent is critical to favor the Sₙ2 pathway and avoid competing elimination reactions.[6]

Caption: Formation of the target reagent.

II. Mechanism of Action: The Generation and Reactivity of a Potent Nucleophile

The synthetic utility of 1,3-bis(methylthio)-2-methoxypropane lies in its ability to be converted into a powerful nucleophilic species, 1,3-bis(methylthio)allyllithium.[3] This transformation involves a base-induced elimination followed by deprotonation.

A. Formation of 1,3-Bis(methylthio)allyllithium

Treatment of 1,3-bis(methylthio)-2-methoxypropane with a strong base, such as lithium diisopropylamide (LDA), initiates an elimination of the methoxy group to form a vinyl thioether intermediate. Subsequent deprotonation of an allylic proton by a second equivalent of the base generates the resonance-stabilized 1,3-bis(methylthio)allyllithium.[3] The negative charge is delocalized across the allyl system and is further stabilized by the adjacent sulfur atoms through inductive effects and d-orbital participation.[3] This efficient generation results in a nearly quantitative yield of the deep-colored organolithium reagent.[3]

Caption: Activation of the reagent to the allyllithium species.

B. The β-Formylvinyl Anion Synthon: An Umpolung Strategy

The 1,3-bis(methylthio)allyllithium species is a synthetic equivalent, or "synthon," for the otherwise inaccessible β-formylvinyl anion ([CHO-CH=CH]⁻).[3] The dithioacetal moiety serves as a masked aldehyde. This allows for a reversal of the normal electrophilic character of the formyl group, enabling it to participate in nucleophilic reactions.[3]

III. Synthetic Applications: Carbon-Carbon Bond Formation

The generated 1,3-bis(methylthio)allyllithium is a versatile nucleophile that reacts with a wide range of electrophiles to form new carbon-carbon bonds. The dithioacetal remains intact during these reactions, serving as a stable protecting group for the latent aldehyde functionality.

A. Reactions with Electrophiles

The allyllithium reagent readily undergoes alkylation with primary alkyl halides and sulfonates.[7] It also adds to carbonyl compounds (aldehydes and ketones) and opens epoxides, introducing a functionalized three-carbon chain.[3]

B. Representative Reactions and Yields

The following table summarizes the outcomes of reacting 1,3-bis(methylthio)allyllithium with various electrophiles, demonstrating the broad applicability and efficiency of this methodology.

| Electrophile | Intermediate Product | Final Product (after hydrolysis) | Overall Yield (%) |

| 1-Bromopentane | 1,3-Bis(methylthio)-1-octene | trans-2-Octenal | 75[3] |

| Acetone | 4,4-Dimethyl-1,3-bis(methylthio)-1-penten-4-ol | trans-4-Hydroxy-4-methyl-2-pentenal | 41[3] |

| Propionaldehyde | 1,3-Bis(methylthio)-1-hexen-4-ol | trans-4-Hydroxy-2-hexenal | Not specified[3] |

| Epoxide (generic) | δ-Hydroxy-1,3-bis(methylthio)alkene | δ-Hydroxy-α,β-unsaturated aldehyde | Not specified[3] |

IV. The Unmasking: Hydrolysis of the Dithioacetal

The final and crucial step in this synthetic sequence is the hydrolysis of the dithioacetal to reveal the desired α,β-unsaturated aldehyde. This "unmasking" is typically achieved under specific conditions that cleave the robust carbon-sulfur bonds.

A. Mechanism of Hydrolysis with Mercury(II) Salts

While thioacetals are stable to many hydrolytic conditions, they can be efficiently cleaved using mercury(II) salts, such as mercury(II) chloride (HgCl₂), often in the presence of a buffer like calcium carbonate.[3] The high affinity of the soft mercury(II) ion for the soft sulfur atoms is the driving force for this reaction.[8][9]

The mechanism involves the coordination of Hg²⁺ to the sulfur atoms of the dithioacetal, forming a Lewis acid-base adduct.[8] This coordination weakens the carbon-sulfur bonds, making the carbon susceptible to nucleophilic attack by water. Subsequent steps lead to the formation of a hemithioacetal intermediate, which then eliminates a thiomercury species and ultimately hydrolyzes to the carbonyl compound and an insoluble mercury-thiolate precipitate.[8]

Sources

- 1. Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cactus.utahtech.edu [cactus.utahtech.edu]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Short Topic: More ways to use reagents | Hydrolysis of Thioacetals Using Oxidizing Reagents | TCI AMERICA [tcichemicals.com]

An In-Depth Technical Guide to 1,3-Bis(methylthio)-2-methoxypropane for Nucleophilic Acylation

Authored by: Gemini, Senior Application Scientist

Abstract

The inversion of chemical reactivity, or "Umpolung," is a cornerstone of modern synthetic strategy, enabling the formation of chemical bonds that are otherwise inaccessible through conventional polarity patterns.[1] This guide provides an in-depth exploration of 1,3-bis(methylthio)-2-methoxypropane, a highly effective reagent for nucleophilic acylation, serving as a masked acyl anion equivalent. We will dissect its synthesis, mechanism of action, and practical application, offering field-proven insights and detailed protocols for researchers, chemists, and professionals in drug development. The core principle lies in the temporary reversal of a carbonyl carbon's polarity from an electrophile to a potent nucleophile, a transformation masterfully achieved through dithioacetal chemistry.

The Foundational Principle: Umpolung and the Acyl Anion

In standard organic synthesis, the carbonyl carbon is an electrophilic center, readily attacked by nucleophiles. However, many complex target molecules require a synthetic disconnection where the carbonyl carbon must act as a nucleophile—an "acyl anion." Direct generation of acyl anions is challenging due to their inherent instability. The Umpolung strategy circumvents this by using "masked" carbonyl groups, which can be temporarily modified to bear a nucleophilic carbon.

Among the most successful synthons for acyl anions are 1,3-dithianes. The protons on the carbon atom situated between the two sulfur atoms are sufficiently acidic to be removed by a strong base, creating a stabilized carbanion that is highly nucleophilic.[2] 1,3-Bis(methylthio)-2-methoxypropane is an acyclic dithioacetal derivative that functions on this same principle, offering unique advantages in certain synthetic contexts.

The Reagent: Synthesis, Properties, and Handling of 1,3-Bis(methylthio)-2-methoxypropane

Established Synthetic Pathway

The synthesis of 1,3-bis(methylthio)-2-methoxypropane is a well-documented, two-step process starting from the readily available epichlorohydrin.

Step 1: Synthesis of 1,3-Bis(methylthio)-2-propanol The initial step involves the ring-opening of epichlorohydrin using a sulfur nucleophile.[3] Sodium thiomethoxide, generated in situ from methanethiol and a base like sodium hydroxide, attacks the terminal carbon of the epoxide. A second equivalent of the thiomethoxide then displaces the chloride ion, yielding the intermediate alcohol, 1,3-bis(methylthio)-2-propanol.[3]

Step 2: Methylation to 1,3-Bis(methylthio)-2-methoxypropane The final product is obtained via a classic Williamson ether synthesis. The hydroxyl group of 1,3-bis(methylthio)-2-propanol is deprotonated by a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide subsequently reacts with a methylating agent, typically methyl iodide (MeI), in an SN2 reaction to furnish the target ether.[3]

Caption: Synthesis of 1,3-Bis(methylthio)-2-methoxypropane.

Physicochemical Properties & Handling

Proper handling and storage are critical for maintaining the reagent's integrity.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₄OS₂ | [4][5] |

| Molecular Weight | 166.30 g/mol | [4][5] |

| Appearance | Colorless to light yellow liquid | [6] |

| Boiling Point | 97-98 °C at 9 mmHg | [7] |

| Density | ~1.06 - 1.08 g/cm³ | [7] |

| Refractive Index | ~1.508 - 1.510 | [7] |

| IUPAC Name | 2-methoxy-1,3-bis(methylsulfanyl)propane | [4] |

Storage & Handling Guidelines:

-

Storage: Store in a refrigerator under an inert atmosphere (e.g., Argon or Nitrogen).[6]

-

Sensitivities: The compound is sensitive to heat, light, and moisture.[6]

-

Incompatibilities: Avoid contact with strong oxidizing agents, alcohols, and amines.[6]

Mechanism of Action: The Core Workflow

The utility of 1,3-bis(methylthio)-2-methoxypropane hinges on a three-stage process: activation (deprotonation), reaction with an electrophile, and deprotection (hydrolysis) to reveal the final carbonyl product.

Caption: General workflow for nucleophilic acylation.

Stage 1: Deprotonation to the Nucleophile

The key to unlocking the nucleophilic character of the reagent is the deprotonation of the C-2 proton. This proton is rendered acidic by the two adjacent electron-withdrawing sulfur atoms, which can also stabilize the resulting carbanion through d-orbital resonance and inductive effects. A strong, non-nucleophilic base, typically n-butyllithium (n-BuLi), is required to effect this transformation, usually in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures (-78 °C) to prevent side reactions.

Stage 2: Reaction with Electrophiles

The resulting lithiated species is a powerful nucleophile that readily reacts with a wide range of electrophiles.[8] The choice of electrophile dictates the structure of the final acylated product.

-

Alkyl Halides (R-X): Undergo SN2 reaction to form a new C-C bond, leading to ketones after hydrolysis.

-

Aldehydes and Ketones: Attack the carbonyl carbon to form a β-hydroxy dithioacetal, which yields α-hydroxy ketones upon hydrolysis.

-

Epoxides: Attack one of the epoxide carbons, leading to γ-hydroxy ketones after hydrolysis.

-

Michael Acceptors: Can undergo 1,4-conjugate addition, a powerful method for constructing 1,4-dicarbonyl compounds.[9]

Stage 3: Unmasking the Carbonyl

The final and crucial step is the hydrolysis of the dithioacetal to regenerate the carbonyl group. This step must be chosen carefully to be compatible with other functional groups in the molecule. Acid-catalyzed hydrolysis is a common method, proceeding via protonation of one of the sulfur atoms, followed by attack of water.[10][11] However, this can be slow for dithioacetals. More frequently, cleavage is facilitated by reagents that have a high affinity for sulfur, such as mercury(II) salts (e.g., HgCl₂), which coordinate to the sulfur atoms and make the central carbon highly electrophilic and susceptible to hydrolysis.[2] Other oxidative or alkylative methods can also be employed.[12]

Experimental Protocols

The following protocols are illustrative and should be adapted and optimized based on the specific substrate and scale. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol: Synthesis of 1,3-Bis(methylthio)-2-methoxypropane[5]

-

Preparation of 1,3-Bis(methylthio)-2-propanol:

-

To a solution of sodium hydroxide in methanol, bubble in methanethiol gas at a controlled temperature to generate sodium thiomethoxide.

-

Slowly add epichlorohydrin to the solution, maintaining a low temperature (e.g., 0-10 °C).

-

After the addition is complete, allow the reaction to stir and warm to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation.

-

-

Methylation:

-

Suspend sodium hydride (NaH, 60% dispersion in mineral oil, washed with hexanes) in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the suspension to 0 °C and add a solution of 1,3-bis(methylthio)-2-propanol in anhydrous THF dropwise.

-

Allow the mixture to stir until hydrogen evolution ceases.

-

Add methyl iodide (MeI) dropwise at 0 °C.

-

Let the reaction warm to room temperature and stir for several hours or until TLC/GC-MS indicates completion.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the product, wash the combined organic layers, dry, and concentrate.

-

Purify the final product by vacuum distillation.

-

Protocol: General Nucleophilic Acylation using 1,3-Bis(methylthio)-2-methoxypropane

-

Anion Formation:

-

To a flame-dried, three-neck flask under an argon atmosphere, add anhydrous THF and 1,3-bis(methylthio)-2-methoxypropane (1.0 eq.).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi, ~1.6 M in hexanes, 1.05 eq.) dropwise via syringe.

-

Stir the resulting solution at -78 °C for 30-60 minutes.

-

-

Reaction with Electrophile:

-

Add a solution of the desired electrophile (e.g., benzyl bromide, 1.0 eq.) in anhydrous THF dropwise to the cold anion solution.

-

Maintain the temperature at -78 °C during the addition and for an additional 1-2 hours afterward.

-

Slowly warm the reaction to room temperature and stir overnight.

-

-

Workup and Purification:

-

Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

-

Partition the mixture between water and an organic solvent (e.g., ethyl acetate).

-

Separate the layers and extract the aqueous phase with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting dithioacetal adduct by flash column chromatography.

-

-

Hydrolysis (Deprotection - Example using HgCl₂):

-

Dissolve the purified adduct in a mixture of acetone and water.

-

Add mercury(II) chloride (HgCl₂, ~2.2 eq.) and calcium carbonate (CaCO₃, ~2.2 eq.).

-

Stir the heterogeneous mixture vigorously at room temperature for several hours until the reaction is complete.

-

Filter the reaction mixture through a pad of Celite®, washing with acetone.

-

Concentrate the filtrate and re-dissolve in an organic solvent for workup (extraction, washing, drying) to isolate the final ketone product.

-

Conclusion

1,3-Bis(methylthio)-2-methoxypropane stands as a valuable and versatile tool in the synthetic chemist's arsenal. By enabling the strategic reversal of carbonyl polarity, it opens pathways to complex molecular architectures, particularly those containing α-substituted ketones, α-hydroxy ketones, and 1,4-dicarbonyl systems. A thorough understanding of its synthesis, handling, and the nuanced three-stage reaction mechanism—activation, nucleophilic attack, and deprotection—is paramount to its successful implementation. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently leverage this powerful reagent in their synthetic endeavors.

References

- Cohen, T., Ruffner, R. J., Shull, D. W., Fogel, E. R., & Falck, J. R. (1979). VINYL SULFIDES FROM THIOACETALS WITH COPPER(I) TRIFLUOROMETHANESULFONATE: (Z)-2-METHOXY-1-PHENYLTHIO-1,3-BUTADIENE. Organic Syntheses, 59, 202.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 520544, 1,3-Bis(methylthio)-2-methoxypropane. Retrieved from [Link]

- Singh, V., & Singh, A. (2022). Chemo-, Regio- and Stereoselectivity of Acyl Transfer Agents: A Brief Review. Letters in Organic Chemistry, 19(5), 376-388.

-

NIST. (n.d.). 1,3-Bis-(methylthio)-2-methoxypropane. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]

- Okuyama, T., & Fueno, T. (1985). Acid-Catalyzed Hydrolysis of Ketene Dithioacetals and Trithioorthocarboxylates. Effects of β-Methyl Substitution. The Journal of Organic Chemistry, 50(20), 3824–3828.

-

University of Liverpool. (n.d.). Umpolung synthesis - 1,4-Dioxygenated Compounds. Retrieved from [Link]

- Butler, A. R., & Collier, S. (1998). The reactions of phthalazinium-2-(unsubstituted)methanide and aryl(3-phenylprop-2-en-1-ylidene)ammoniomethanide 1,3-dipoles with some thioester and thioketone C=S dipolarophiles. Regio- and stereo-chemistry: substituted thiazolo-[4,3-a]. Journal of the Chemical Society, Perkin Transactions 1, (21), 3451-3456.

- Kowalczyk, P., & Bodwell, G. J. (2022). Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. Molecules, 27(12), 3907.

-

University of California, Irvine. (n.d.). Umpolung. Retrieved from [Link]

- Shi, S., Zhang, Y., & Tu, S. (2016). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. RSC Advances, 6(109), 107936-107942.

-

Chem Simplify. (2023, March 26). 1,3-Dithiane as acyl anion equivalent in umpolung chemistry [Video]. YouTube. Retrieved from [Link]

- Belskaya, N. P., Dehaen, W., & Bakulev, V. A. (2015). New Cycloadditon Reaction of 2-Chloroprop-2-enethioamides with Dialkyl Acetylenedicarboxylates: Synthesis of Dialkyl 2-[4,5-bis(alkoxycarbonyl)-2-(aryl{alkyl}imino)-3(2H)

- Okuyama, T. (1986). Mechanism of Acid-Catalyzed Hydrolysis of Ketene Dithioacetals: Reversibility of the Carbon Protonation. Accounts of Chemical Research, 19(12), 370-376.

- Åkerblom, E. (2023).

-

NIST. (n.d.). 1,3-Bis-(methylthio)-2-methoxypropane IR Spectrum. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]

- Mattson, A. E., & Scheidt, K. A. (2007). Nucleophilic Acylation of o-Quinone Methides: An Umpolung Strategy for the Synthesis of α-Aryl Ketones and Benzofurans. Journal of the American Chemical Society, 129(15), 4508–4509.

-

Pharmacy 180. (n.d.). Umpolung Synthons - Planning Organic Syntheses. Retrieved from [Link]

-

Leah4sci. (2013, March 17). Hydrolysis of Acetals and Ketals [Video]. YouTube. Retrieved from [Link]

- Junjappa, H., Ila, H., & Kumar, S. V. (2012). Recent developments of ketene dithioacetal chemistry. Chemical Society Reviews, 41(15), 5043-5058.

Sources

- 1. Nucleophilic Acylation of o-Quinone Methides: An Umpolung Strategy for the Synthesis of α-Aryl Ketones and Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. 1,3-Bis(methylthio)-2-methoxypropane | 31805-84-2 | Benchchem [benchchem.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. 1,3-Bis-(methylthio)-2-methoxypropane [webbook.nist.gov]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. 1,3-BIS(METHYLTHIO)-2-METHOXYPROPANE | 31805-84-2 [chemicalbook.com]

- 8. Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uwindsor.ca [uwindsor.ca]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides - PMC [pmc.ncbi.nlm.nih.gov]

Stability of "1,3-Bis(methylthio)-2-methoxypropane" under acidic and basic conditions

An In-Depth Technical Guide to the Chemical Stability of 1,3-Bis(methylthio)-2-methoxypropane

Abstract

1,3-Bis(methylthio)-2-methoxypropane (CAS RN: 31805-84-2) is a unique aliphatic compound featuring both dithioether and ether functionalities.[1] Its structural attributes make it a valuable intermediate in specialized organic synthesis, particularly where manipulation of sulfur-stabilized carbanions is desired.[2] This guide provides a comprehensive analysis of the chemical stability of 1,3-Bis(methylthio)-2-methoxypropane under both acidic and basic conditions. By examining the underlying mechanistic principles and providing validated experimental protocols, this document serves as an essential resource for researchers, process chemists, and formulation scientists aiming to leverage this reagent effectively and predict its fate in various chemical environments.

Structural and Physicochemical Profile

The reactivity and stability of 1,3-Bis(methylthio)-2-methoxypropane are dictated by the interplay of its two primary functional groups: the thioether linkages at the C1 and C3 positions and the methoxy (ether) group at the C2 position.

The sulfur atoms of the thioether groups possess lone pairs of electrons, but they are significantly less basic than the oxygen atom in an ether. This is a consequence of the larger size and greater polarizability of sulfur, which makes its lone pairs less available for protonation. The methoxy group, a typical ether, is generally stable but can be susceptible to cleavage under harsh acidic conditions. The molecule is reported to be a liquid at ambient temperature and is sensitive to heat, light, and moisture, necessitating careful storage under an inert atmosphere in a cool, dark place.[3]

| Property | Value | Source |

| CAS Number | 31805-84-2 | [1][3] |

| Molecular Formula | C₆H₁₄OS₂ | [1] |

| Molecular Weight | 166.30 g/mol | [1] |

| Physical State | Light yellow to orange clear liquid | |

| Boiling Point | 97-98 °C / 9 mmHg | [4] |

| InChIKey | MOISORXUYSHXRU-UHFFFAOYSA-N | [1][5][6] |

| Storage Conditions | Refrigerator, under inert gas | [3] |

Stability Profile Under Acidic Conditions

Mechanistic Rationale: A Tale of Two Functional Groups

The stability of 1,3-Bis(methylthio)-2-methoxypropane in acidic media is exceptionally high, a characteristic feature of thioacetals and thioethers compared to their oxygen analogs (acetals and ethers).[7]

-

Thioether Stability: Acid-catalyzed hydrolysis of acetals proceeds via protonation of an oxygen atom, followed by the departure of an alcohol to form a resonance-stabilized oxocarbenium ion. In thioacetals, the analogous first step—protonation of a sulfur atom—is highly unfavorable. Thiols are significantly more acidic (pKa ≈ 10-11) than alcohols (pKa ≈ 16), meaning that thioethers are much weaker bases than ethers. Consequently, protonation does not readily occur under typical acidic conditions, and the C-S bond remains intact. Deprotection of thioacetals requires specialized, often harsh, conditions such as the use of mercury salts or strong oxidizing agents, rather than simple acid hydrolysis.[7]

-

Ether Stability: The methoxy group is also robust. While ethers can be cleaved by strong, concentrated mineral acids like HBr and HI, they are resistant to cleavage by dilute aqueous acids.

Therefore, the molecule as a whole is predicted to exhibit excellent stability across a wide range of acidic pH values.

Visualization: Acid Stability Logic

Caption: Key factors contributing to the high acid stability.

Experimental Protocol: Forced Degradation Study (Acidic)

This protocol is designed to rigorously assess the stability of the title compound under acidic stress.

-

Preparation of Stock Solution:

-

Accurately weigh 50 mg of 1,3-Bis(methylthio)-2-methoxypropane and dissolve it in 50 mL of acetonitrile (ACN) to create a 1.0 mg/mL stock solution.

-

-

Preparation of Stress Samples:

-

Label three sets of vials for each condition: '0.1 M HCl' and '1.0 M HCl'.

-

To each vial, add 1 mL of the stock solution.

-

To the '0.1 M HCl' vials, add 9 mL of 0.1 M hydrochloric acid.

-

To the '1.0 M HCl' vials, add 9 mL of 1.0 M hydrochloric acid.

-

This results in a final drug concentration of 0.1 mg/mL.

-

-

Incubation:

-

Prepare two parallel sets. Incubate one set at room temperature (25 °C) and the other in a water bath at 60 °C.

-

Protect all samples from light.

-

-

Time-Point Sampling:

-

Withdraw 1.0 mL aliquots at T=0, 2, 6, 12, 24, and 48 hours.

-

Immediately neutralize the acidic aliquot with an equivalent volume of a suitable base (e.g., 1.0 mL of 0.1 M NaOH for the 0.1 M HCl sample) to quench the degradation.

-

Dilute with mobile phase to an appropriate concentration for HPLC analysis (e.g., 25 µg/mL).

-

-

Analytical Method (HPLC-UV):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: 60:40 Acetonitrile:Water

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 210 nm (as the compound lacks a strong chromophore)

-

Injection Volume: 10 µL

-

Analysis: Quantify the peak area of the parent compound at each time point relative to T=0 to determine the percentage of degradation. Analyze for the appearance of new peaks, which would indicate degradation products.

-

Stability Profile Under Basic Conditions

Mechanistic Rationale: General Inertness vs. Potential Elimination

Both thioethers and ethers are famously resilient to basic conditions, making them excellent functional groups for reactions involving strong bases. However, the specific arrangement of functional groups in 1,3-Bis(methylthio)-2-methoxypropane introduces a potential, non-hydrolytic degradation pathway.

-

General Stability: Neither the C-S nor the C-O bonds are susceptible to direct nucleophilic attack by hydroxide ions.

-

Potential for Elimination: A plausible degradation route under strong basic conditions involves an elimination reaction. It has been noted that the molecule can be converted into a nucleophilic species through a base-induced elimination.[2] This pathway likely involves the abstraction of a proton from one of the methylene carbons (C1 or C3) by a strong base. The resulting carbanion could then eliminate the methoxy group from the adjacent carbon (an E1cB-like mechanism) or undergo a concerted E2 elimination to form an allyl thioether. This is a critical consideration for process chemistry where strong, non-aqueous bases (e.g., NaH, LDA, alkoxides) might be employed. In aqueous NaOH or KOH, this pathway is less likely but may be induced at elevated temperatures.

Visualization: Proposed Base-Induced Elimination Pathway

Caption: A plausible non-hydrolytic degradation route under strong base.

Experimental Protocol: Forced Degradation Study (Basic)

This protocol mirrors the acidic study to provide a direct comparison of stability.

-

Preparation of Stock Solution:

-

Use the same 1.0 mg/mL stock solution in acetonitrile as prepared for the acidic study.

-

-

Preparation of Stress Samples:

-

Label three sets of vials for each condition: '0.1 M NaOH' and '1.0 M NaOH'.

-

To each vial, add 1 mL of the stock solution.

-

To the '0.1 M NaOH' vials, add 9 mL of 0.1 M sodium hydroxide.

-

To the '1.0 M NaOH' vials, add 9 mL of 1.0 M sodium hydroxide.

-

The final drug concentration will be 0.1 mg/mL.

-

-

Incubation:

-

Incubate parallel sets at room temperature (25 °C) and 60 °C, protecting all samples from light.

-

-

Time-Point Sampling:

-

Withdraw 1.0 mL aliquots at T=0, 2, 6, 12, 24, and 48 hours.

-

Immediately neutralize the basic aliquot with an equivalent volume of a suitable acid (e.g., 1.0 mL of 0.1 M HCl for the 0.1 M NaOH sample).

-

Dilute with mobile phase to an appropriate concentration for HPLC analysis.

-

-

Analytical Method (HPLC-UV):

-

Use the identical HPLC method described in Section 2.3 to ensure data comparability.

-

Monitor for loss of the parent peak and the emergence of any new peaks corresponding to degradation products.

-

Consolidated Stability Profile and Handling Recommendations

The combined theoretical and experimental insights lead to a clear stability profile for 1,3-Bis(methylthio)-2-methoxypropane.

| Condition | Temperature | Predicted Stability | Primary Degradation Pathway |

| Aqueous Acid (pH 1-6) | 25 - 60 °C | Highly Stable | None expected |

| Neutral (pH ~7) | 25 - 60 °C | Highly Stable | None expected |

| Aqueous Base (pH 8-12) | 25 - 60 °C | Stable to Very Stable | Minimal to none |

| Strong Base (e.g., >1M NaOH, alkoxides) | Elevated | Susceptible to Degradation | Base-induced elimination |

Practical Recommendations for Researchers:

-

Storage: Store the neat material and solutions in a refrigerator (2-8 °C) under an inert atmosphere (e.g., nitrogen or argon) and protected from light to prevent oxidative or photochemical degradation.[3]

-

Reaction Solvent/pH: The compound is an excellent choice for reactions conducted under acidic conditions where an acid-labile group must be preserved.

-

Use with Bases: While stable in mild aqueous base, caution should be exercised when using strong, non-nucleophilic bases, especially at elevated temperatures. If a reaction requires such conditions, it is crucial to monitor for potential elimination byproducts.

-

Formulation: For drug development applications, the compound is expected to be stable in formulations with acidic to neutral pH. Its stability in alkaline formulations should be confirmed experimentally, but significant degradation is not expected under typical pharmaceutical pH ranges (up to pH 9-10).

References

-

Wikipedia. Thioacetal. [Link]

-

Organic Chemistry Portal. Thioacetal synthesis by thioacetalisation or 1,4-addition. [Link]

-

JoVE. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. [Link]

-

PubChem. 1,3-Bis(methylthio)-2-methoxypropane. [Link]

-

Cheméo. Chemical Properties of 1,3-Bis-(methylthio)-2-methoxypropane (CAS 31805-84-2). [Link]

Sources

- 1. 1,3-Bis(methylthio)-2-methoxypropane | C6H14OS2 | CID 520544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-Bis(methylthio)-2-methoxypropane | 31805-84-2 | Benchchem [benchchem.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. echemi.com [echemi.com]

- 5. 1,3-BIS(METHYLTHIO)-2-METHOXYPROPANE(31805-84-2) 1H NMR spectrum [chemicalbook.com]

- 6. 1,3-BIS(METHYLTHIO)-2-METHOXYPROPANE(31805-84-2) IR Spectrum [m.chemicalbook.com]

- 7. jove.com [jove.com]

Methodological & Application

Application Notes: Synthesis of α,β-Unsaturated Aldehydes using 1,3-Bis(methylthio)-2-methoxypropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and scientific rationale for the use of 1,3-Bis(methylthio)-2-methoxypropane as a versatile reagent in the synthesis of α,β-unsaturated aldehydes. This method is predicated on the principles of "umpolung" or polarity inversion, wherein the reagent is transformed into a nucleophilic three-carbon synthon that reacts with various electrophiles, primarily aldehydes and ketones. Subsequent hydrolysis of the intermediate adduct yields the desired α,β-unsaturated aldehyde. This application note will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental protocol, and discuss the critical parameters for successful execution.

Introduction

The synthesis of α,β-unsaturated aldehydes is a cornerstone of organic chemistry, providing access to key intermediates in the production of pharmaceuticals, natural products, and fine chemicals. The inherent reactivity of the conjugated system allows for a wide array of subsequent transformations. While numerous methods exist for their preparation, the use of sulfur-stabilized carbanions offers a robust and highly adaptable approach.

1,3-Bis(methylthio)-2-methoxypropane serves as a stable and readily accessible precursor to a potent nucleophilic allylic anion. This reagent, upon activation, acts as a C3 synthon, enabling the elongation of carbon chains and the introduction of the α,β-unsaturated aldehyde functionality in a single, streamlined sequence. This methodology is an extension of the foundational Corey-Seebach reaction, which utilizes dithianes to effect the "umpolung" of carbonyl reactivity.[1][2]

Reaction Mechanism

The synthetic utility of 1,3-Bis(methylthio)-2-methoxypropane stems from its ability to generate a stabilized 1,3-bis(methylthio)allyllithium intermediate. This process involves a base-induced elimination of methanol followed by deprotonation. The resulting allylic anion is a soft nucleophile that readily participates in addition reactions with a variety of electrophiles.

The overall transformation can be dissected into three key stages:

-

Formation of the Nucleophilic Allylic Anion: Treatment of 1,3-Bis(methylthio)-2-methoxypropane with a strong base, typically an organolithium reagent such as n-butyllithium, initiates the elimination of methanol to form a vinyl thioether intermediate. A second equivalent of the base then abstracts a proton from the terminal methyl group, generating the resonance-stabilized 1,3-bis(methylthio)allyllithium.

-

Nucleophilic Addition to an Electrophile: The generated allylic anion reacts with an electrophile, most commonly an aldehyde or ketone. The reaction proceeds via a nucleophilic attack on the carbonyl carbon, forming a new carbon-carbon bond and yielding a hydroxyl-substituted ketene dithioacetal.

-

Hydrolysis to the α,β-Unsaturated Aldehyde: The final step involves the hydrolysis of the ketene dithioacetal to unveil the α,β-unsaturated aldehyde. This transformation is typically achieved under acidic conditions, often in the presence of a thiophilic metal salt to facilitate the cleavage of the carbon-sulfur bonds.

Mechanistic Pathway Diagram

Caption: General reaction pathway for aldehyde synthesis.

Experimental Protocol

This protocol provides a general procedure for the synthesis of an α,β-unsaturated aldehyde from an aldehyde or ketone using 1,3-Bis(methylthio)-2-methoxypropane. Reaction conditions may require optimization for specific substrates.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 1,3-Bis(methylthio)-2-methoxypropane | ≥97% | TCI, Sigma-Aldrich | Store under inert gas, refrigerated.[3][4] |

| n-Butyllithium (n-BuLi) | 1.6 M in hexanes | Sigma-Aldrich, Acros Organics | Handle under inert atmosphere. |

| Tetrahydrofuran (THF) | Anhydrous | Various | Dry over sodium/benzophenone. |

| Aldehyde or Ketone | Reagent Grade | Various | Freshly distilled if necessary. |

| Hydrochloric Acid (HCl) | Concentrated | Various | |

| Mercuric Chloride (HgCl₂) | Reagent Grade | Various | Caution: Highly Toxic! |

| Diethyl Ether (Et₂O) | Anhydrous | Various | |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution. | ||

| Anhydrous Magnesium Sulfate (MgSO₄) |

Procedure

Part A: Generation of 1,3-Bis(methylthio)allyllithium and Reaction with Electrophile

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

-

Reagent Addition: To the flask, add anhydrous tetrahydrofuran (THF, approx. 0.2 M final concentration of the substrate). Cool the solvent to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Slowly add 1,3-Bis(methylthio)-2-methoxypropane (1.0 eq) to the cooled THF. Follow with the dropwise addition of n-butyllithium (2.2 eq) via syringe, maintaining the internal temperature below -70 °C. A color change to yellow or orange is typically observed, indicating the formation of the allylic anion. Stir the solution at -78 °C for 30 minutes.

-

Electrophile Addition: Slowly add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF to the reaction mixture at -78 °C.

-

Reaction: Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of water.

Part B: Work-up and Hydrolysis

-

Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure to obtain the crude hydroxylated ketene dithioacetal. This intermediate can be purified by column chromatography on silica gel, though it is often carried forward without purification.

-

Hydrolysis: Dissolve the crude intermediate in a mixture of acetonitrile and water (4:1). Add mercuric chloride (2.5 eq) and calcium carbonate (2.5 eq). Stir the mixture vigorously at room temperature for 1-4 hours. Caution: Mercuric salts are highly toxic. Handle with appropriate personal protective equipment and dispose of waste properly.

-

Filtration and Extraction: Filter the reaction mixture through a pad of Celite® to remove the mercury salts. Wash the filter cake with diethyl ether. Transfer the filtrate to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Final Wash and Drying: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure α,β-unsaturated aldehyde.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Troubleshooting and Key Considerations

-

Moisture Sensitivity: Organolithium reagents are extremely sensitive to moisture and air. Ensure all glassware is rigorously dried and the reaction is conducted under a positive pressure of an inert gas like nitrogen or argon.[5]

-

Temperature Control: Maintaining a low temperature (-78 °C) during the deprotonation and addition steps is crucial to prevent side reactions and ensure the stability of the organolithium intermediate.

-

Toxicity of Reagents: Mercuric chloride is highly toxic and should be handled with extreme care in a well-ventilated fume hood. All waste containing mercury must be disposed of according to institutional safety guidelines. Alternative, less toxic hydrolysis methods using reagents like o-iodoxybenzoic acid (IBX) may be explored.

-

Substrate Scope: The reaction is generally applicable to a wide range of aliphatic and aromatic aldehydes and ketones. Sterically hindered electrophiles may require longer reaction times or elevated temperatures.

-

Purity of Reagents: The purity of the starting materials, particularly the absence of water in the solvents and reagents, is paramount for achieving high yields.

Conclusion

The use of 1,3-Bis(methylthio)-2-methoxypropane provides an effective and versatile method for the synthesis of α,β-unsaturated aldehydes. The protocol leverages the principles of umpolung chemistry to generate a nucleophilic C3 synthon that can be coupled with a variety of electrophiles. While the procedure requires careful handling of air- and moisture-sensitive reagents, it offers a reliable pathway to valuable synthetic intermediates. The mechanistic understanding and detailed protocol provided in these notes should serve as a valuable resource for researchers in organic synthesis and drug development.

References

- Corey, E. J., & Seebach, D. (1965). Synthesis of 1,2-Diketones and α-Hydroxy Ketones from 1,3-Dithiane. Angewandte Chemie International Edition in English, 4(12), 1075–1077.

- Yus, M., Nájera, C., & Foubelo, F. (2003). The Corey–Seebach reaction: a historical perspective. Tetrahedron, 59(35), 6147-6212.

-

PubChem. (n.d.). 1,3-Bis(methylthio)-2-methoxypropane. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Corey-Seebach Reaction. Retrieved from [Link]

- Google Patents. (1977). Preparation of α,β-unsaturated aldehydes or ketones. (U.S. Patent No. US4044028A).

-

ResearchGate. (2015). Am I overlooking something in n-BuLi reactions? Retrieved from [Link]

- American Chemical Society. (1974). A new synthesis of γ-hydroxy-α,β-unsaturated aldehydes using 1,3-bis(methylthio)allyllithium. Journal of the American Chemical Society, 96(24), 7765–7767.

-

PubChem. (n.d.). 1,3-Bis(methylthio)-2-methoxypropane. Retrieved from [Link]

-

ResearchGate. (2015). Am I overlooking something in n-BuLi reactions?. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 1,3-Bis(methylthio)-2-methoxypropane | C6H14OS2 | CID 520544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3-Bis(methylthio)-2-methoxypropane | 31805-84-2 | TCI AMERICA [tcichemicals.com]

- 4. 1,3-BIS(METHYLTHIO)-2-METHOXYPROPANE | 31805-84-2 [chemicalbook.com]

- 5. m.youtube.com [m.youtube.com]

The Strategic Application of 1,3-Bis(methylthio)-2-methoxypropane in Natural Product Synthesis: A Detailed Guide

For the modern synthetic chemist, the quest for elegant and efficient pathways to complex natural products is a continuous endeavor. In this context, the strategic deployment of specialized reagents is paramount. This guide provides an in-depth exploration of 1,3-bis(methylthio)-2-methoxypropane , a versatile C3 building block, and its pivotal role in the synthesis of intricate natural products. We will move beyond a mere recitation of facts to dissect the underlying principles of its reactivity, offering field-proven insights and detailed protocols to empower researchers in their synthetic ventures.

Introduction: The Power of Polarity Inversion and Masked Functionality

At its core, the utility of 1,3-bis(methylthio)-2-methoxypropane lies in its function as a precursor to a nucleophilic acyl anion equivalent, a concept famously pioneered by Corey and Seebach.[1][2][3] This "umpolung" or reversal of polarity of the carbonyl carbon, traditionally an electrophilic center, unlocks synthetic strategies that would otherwise be challenging. 1,3-Bis(methylthio)-2-methoxypropane serves as a stable, masked form of an acrolein α-anion, allowing for the construction of key carbon-carbon bonds with a variety of electrophiles.

The Reagent in Action: Generation and Reactivity of 1,3-Bis(methylthio)allyllithium

The primary synthetic application of 1,3-bis(methylthio)-2-methoxypropane involves its conversion into the potent nucleophile, 1,3-bis(methylthio)allyllithium. This transformation is typically achieved through a two-step sequence: elimination of methanol to form an intermediate vinyl sulfide, followed by deprotonation with a strong base.

This stabilized allylic anion can then be employed in a variety of carbon-carbon bond-forming reactions, including alkylations with alkyl halides and additions to aldehydes, ketones, and epoxides. The resulting product contains a masked α,β-unsaturated aldehyde functionality, which can be unveiled in a subsequent deprotection step.

Case Study: Total Synthesis of the Marine Macrolide (+)-Latrunculin B

The strategic importance of 1,3-bis(methylthio)-2-methoxypropane is elegantly demonstrated in the total synthesis of (+)-latrunculin B, a potent actin polymerization inhibitor isolated from the Red Sea sponge Latrunculia magnifica. The synthesis, developed by the group of Amos B. Smith III, utilizes the lithiated derivative of 1,3-bis(methylthio)-2-methoxypropane to introduce a key C3 fragment, which ultimately becomes the C1-C3 portion of the natural product's macrolide ring.[4]

Retrosynthetic Analysis

The retrosynthetic strategy for (+)-latrunculin B highlights the crucial disconnection where the C1-C3 fragment is introduced via the nucleophilic addition of 1,3-bis(methylthio)allyllithium to a complex aldehyde.

Experimental Protocols

The following protocols are adapted from the experimental procedures reported by Smith and coworkers and represent a self-validating system for the application of 1,3-bis(methylthio)-2-methoxypropane in a complex synthetic context.

Protocol 1: Generation of 1,3-Bis(methylthio)allyllithium and Addition to an Aldehyde

This protocol details the in situ generation of the key nucleophile and its subsequent reaction with an advanced aldehyde intermediate.

Materials:

| Reagent/Solvent | M.W. | Amount | Moles |

| 1,3-Bis(methylthio)-2-methoxypropane | 166.31 | 1.25 g | 7.5 mmol |

| n-Butyllithium (1.6 M in hexanes) | 64.06 | 9.4 mL | 15.0 mmol |

| Tetrahydrofuran (THF), anhydrous | - | 25 mL | - |

| Aldehyde Intermediate | - | 1.0 g | X mmol |

| Hexanes, anhydrous | - | - | - |

| Saturated aqueous NH4Cl | - | - | - |

| Diethyl ether | - | - | - |

| Brine | - | - | - |

| Anhydrous MgSO4 | - | - | - |

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1,3-bis(methylthio)-2-methoxypropane (1.25 g, 7.5 mmol) and anhydrous THF (25 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (9.4 mL of a 1.6 M solution in hexanes, 15.0 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

-

After the addition is complete, warm the resulting pale-yellow solution to -20 °C and stir for 2 hours. This solution contains the in situ generated 1,3-bis(methylthio)allyllithium.

-

In a separate flame-dried flask, dissolve the aldehyde intermediate (1.0 g, X mmol) in anhydrous THF (10 mL).

-

Cool the aldehyde solution to -78 °C.

-

Transfer the freshly prepared solution of 1,3-bis(methylthio)allyllithium via cannula to the cooled aldehyde solution.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired allylic alcohol adduct.

Expertise & Experience: The use of two equivalents of n-butyllithium is crucial. The first equivalent facilitates the elimination of methanol, and the second deprotonates the resulting allylic proton to generate the nucleophile. Maintaining a low temperature during the addition of the organolithium reagent is critical to prevent side reactions.

Protocol 2: Deprotection of the Bis(methylthio)acetal to the α,β-Unsaturated Aldehyde

The final step in unmasking the desired functionality is the hydrolysis of the vinylogous bis(methylthio)acetal. Given the sensitive nature of the macrolide precursor, mild conditions are essential. Ceric ammonium nitrate (CAN) in aqueous acetonitrile provides an effective method for this transformation.[2]

Materials:

| Reagent/Solvent | M.W. | Amount | Moles |

| Allylic Alcohol Adduct | - | 500 mg | Y mmol |

| Ceric Ammonium Nitrate (CAN) | 548.22 | 1.5 equiv. | Z mmol |

| Acetonitrile | 41.05 | 10 mL | - |

| Water | 18.02 | 5 mL | - |

| Dichloromethane | 84.93 | - | - |

| Saturated aqueous NaHCO3 | - | - | - |

| Brine | - | - | - |

| Anhydrous Na2SO4 | - | - | - |

Procedure:

-

Dissolve the allylic alcohol adduct (500 mg, Y mmol) in a mixture of acetonitrile (10 mL) and water (5 mL) in a round-bottom flask.

-

Add ceric ammonium nitrate (Z mmol, 1.5 equivalents) in one portion.

-

Stir the resulting orange solution vigorously at room temperature for 30 minutes.

-

Monitor the reaction by thin-layer chromatography until the starting material is consumed.

-

Dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the α,β-unsaturated aldehyde.

Trustworthiness: The use of CAN for thioacetal deprotection is a well-established and reliable method, particularly for substrates that are sensitive to harsh acidic conditions. The aqueous acetonitrile solvent system facilitates the reaction while being compatible with many common protecting groups.

Conclusion: A Versatile Tool for Complex Synthesis

1,3-Bis(methylthio)-2-methoxypropane has proven to be an invaluable reagent in the synthetic chemist's toolbox. Its ability to serve as a stable precursor to a potent C3 nucleophile allows for the strategic and efficient construction of complex carbon skeletons. The successful application of this reagent in the total synthesis of (+)-latrunculin B underscores its utility in modern natural product synthesis. The protocols detailed herein, grounded in authoritative literature, provide a reliable framework for researchers to employ this versatile building block in their own synthetic endeavors.

References

-

Smith, A. B., III, et al. (1998). Total Synthesis of (+)-Latrunculin B. Journal of the American Chemical Society, 120(16), 3935–3948. [Link]

-

Corey, E. J., & Seebach, D. (1965). Synthesis of 1,2-Dicarbonyl Compounds by Alkylation of 2-Lithio-1,3-dithianes. Angewandte Chemie International Edition in English, 4(12), 1075–1077. [Link]

-

Fürstner, A., et al. (2006). Total Synthesis of Latrunculin A, B, C, M, S and 16-epi-Latrunculin B. Chemistry – A European Journal, 13(1), 115-134. [Link]

-

Fürstner, A., et al. (2005). Diverted total synthesis: Preparation of a focused library of latrunculin analogues and evaluation of their actin-binding properties. Proceedings of the National Academy of Sciences, 102(25), 8875–8880. [Link]

-

Zibuck, R., Liverton, N. J., & Smith, A. B., III. (1986). Total synthesis of (+)-latrunculin B. Journal of the American Chemical Society, 108(10), 2451–2453. [Link]

-

Wikipedia. (2023). Corey–Seebach reaction. [Link]

-

Mancini, I., et al. (2007). Recent Synthesis of Marine Natural Products with Antibacterial Activities. Anti-Infective Agents in Medicinal Chemistry, 6(1), 17-48. [Link]

-

Lang, S. A., & Lin, Y. (1985). The Synthesis of Thioacetals and Thioketals. In Comprehensive Organic Synthesis (Vol. 6, pp. 31-75). Pergamon. [Link]

-

Firouzabadi, H., et al. (2000). Selective Deprotection of Thioacetals by MnO2, BaMnO4 and KMnO4 in the Presence of Anhydrous AlCl3 and FeCl3 in Dry CH3CN. Molecules, 5(9), 1029-1037. [Link]

-

Lang, P. T., & Schlosser, M. (1996). 1,3-Bis(methylthio)allyllithium. In e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. [Link]

-

Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. [Link]

-

Organic Syntheses. (n.d.). Methyllithium. Organic Syntheses Procedure, 64, 157. [Link]

-

Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme. [Link]

-

Coffin, A., et al. (2023). Asymmetric synthesis of a stereopentade fragment toward latrunculins. Beilstein Journal of Organic Chemistry, 19, 514-522. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Diverted total synthesis: Preparation of a focused library of latrunculin analogues and evaluation of their actin-binding properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Total Synthesis of Latrunculin A, B, C, M, S and 16-epi-Latrunculin B by Fürstner [organic-chemistry.org]

- 4. Asymmetric synthesis of a stereopentade fragment toward latrunculins - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 1,3-Bis(methylthio)-2-methoxypropane in Multi-Step Organic Synthesis

Introduction: Unlocking Umpolung Reactivity

In the landscape of synthetic organic chemistry, the strategic disconnection of target molecules often relies on the inherent electrophilicity of carbonyl carbons. However, a powerful paradigm known as "umpolung," or polarity inversion, allows chemists to reverse this innate reactivity, treating a carbonyl carbon synthon as a nucleophile.[1] 1,3-Bis(methylthio)-2-methoxypropane serves as a cornerstone reagent in this field, functioning as a stable precursor to a potent three-carbon nucleophile for the synthesis of α,β-unsaturated aldehydes.

This technical guide provides an in-depth exploration of 1,3-bis(methylthio)-2-methoxypropane as a reagent, detailing its activation, application in carbon-carbon bond formation, and subsequent transformation to unveil the desired functionality. The protocols and insights presented herein are curated for researchers and professionals in organic synthesis and drug development, aiming to provide a comprehensive resource for the practical application of this versatile building block.

The β-Formylvinyl Anion Synthon: A Conceptual Framework

The core utility of 1,3-bis(methylthio)-2-methoxypropane lies in its transformation into 1,3-bis(methylthio)allyllithium. This resonance-stabilized allylic anion acts as a synthetic equivalent, or "synthon," for the otherwise inaccessible β-formylvinyl anion.[2] The dithioacetal moiety serves as a masked aldehyde, stable to the strongly basic conditions required for the anion generation and its subsequent reactions.[3]

Generation of 1,3-Bis(methylthio)allyllithium

The active nucleophile is generated in situ through a base-induced elimination of methoxide followed by deprotonation. Treatment of 1,3-bis(methylthio)-2-methoxypropane with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), in an ethereal solvent like tetrahydrofuran (THF) at low temperatures, efficiently produces the desired 1,3-bis(methylthio)allyllithium.[2] The adjacent sulfur atoms play a crucial role in stabilizing the resulting negative charge through inductive effects and potential d-orbital participation, facilitating the deprotonation.[4]

Caption: Generation of the active nucleophile.

Applications in Carbon-Carbon Bond Formation

1,3-Bis(methylthio)allyllithium is a versatile nucleophile that readily reacts with a wide range of electrophiles, including alkyl halides, epoxides, and carbonyl compounds.[2] This reactivity allows for the construction of diverse molecular frameworks, introducing a three-carbon unit that can be subsequently converted to an α,β-unsaturated aldehyde.

Reaction with Various Electrophiles: A Tabulated Overview

The following table summarizes the reaction of 1,3-bis(methylthio)allyllithium with representative electrophiles, demonstrating the broad scope of this methodology.

| Electrophile | Product Structure (Dithioacetal) | Product Structure (α,β-Unsaturated Aldehyde) | Typical Yield (%) |

| n-Butyl bromide | 1,3-Bis(methylthio)-1-heptene | 2-Heptenal | 85-90 |

| Cyclohexanone | 1-(1,3-Bis(methylthio)allyl)cyclohexan-1-ol | 1-(2-Formylvinyl)cyclohexan-1-ol | 90-95 |

| Benzaldehyde | 1-Phenyl-2,4-bis(methylthio)-3-buten-1-ol | 4-Hydroxy-4-phenyl-2-butenal | 88-93 |